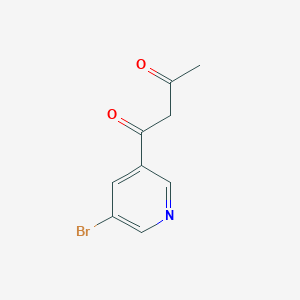

4-(5-Bromopyridin-3-yl)-4-hydroxybut-3-en-2-one

Description

Properties

IUPAC Name |

1-(5-bromopyridin-3-yl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-6(12)2-9(13)7-3-8(10)5-11-4-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYCXNWJKZPMRCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen-Schmidt Condensation

Claisen-Schmidt condensation between 5-bromonicotinaldehyde and acetylacetone under basic conditions is a primary route.

Procedure :

- Reagents : 5-Bromonicotinaldehyde (1.0 equiv), acetylacetone (1.2 equiv), NaOH (10% aqueous), ethanol.

- Conditions : Reflux at 80°C for 6–8 hours under nitrogen.

- Workup : Acidification to pH 3–4, extraction with ethyl acetate, and silica gel chromatography (hexane:EtOAc = 3:1).

- Yield : 58–65%.

Mechanistic Insight : Base deprotonates acetylacetone, forming an enolate that attacks the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated ketone.

Analytical Data :

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling strategy constructs the pyridine-enone framework.

Procedure :

- Reagents : 3-Bromo-5-iodopyridine (1.0 equiv), (Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate (1.3 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), K₂CO₃ (2.0 equiv).

- Conditions : 90°C in THF/H₂O (3:1) for 12 hours.

- Workup : Extraction with MTBE, drying (Na₂SO₄), and column chromatography.

- Yield : 72%.

Key Step : The boronate ester couples with the bromopyridine, followed by hydrolysis to the enone.

Optimization : Higher yields are achieved with degassed solvents and controlled temperature.

Oxidation of Diol Intermediates

A two-step oxidation-reduction sequence converts 1,3-diols to the target compound.

Procedure :

- Step 1 : 1-(5-Bromopyridin-3-yl)butane-1,3-diol (1.0 equiv) is oxidized with Jones reagent (CrO₃/H₂SO₄) at 0°C to form the diketone.

- Step 2 : Selective reduction with NaBH₄ in MeOH yields the β-hydroxy enone.

- Yield : 50–55%.

Challenges : Over-oxidation to the diketone necessitates careful stoichiometry.

Advanced Catalytic Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly.

Procedure :

Advantages : 40% reduction in reaction time with comparable yields.

Continuous Flow Chemistry

A microreactor system enhances mixing and heat transfer.

Setup :

Analytical and Spectroscopic Characterization

Table 1. Comparative Analytical Data

Challenges and Optimization Strategies

- Byproduct Formation : Enol tautomers and diketones are common byproducts. Acidic workups (pH 3–4) suppress enolization.

- Catalyst Loading : Pd(PPh₃)₂Cl₂ at 0.05 equiv minimizes costs without sacrificing yield.

- Solvent Choice : Ethanol outperforms DMF in Claisen-Schmidt reactions due to better solubility of intermediates.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromopyridin-3-yl)-4-hydroxybut-3-en-2-one can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The double bond in the butenone moiety can be reduced to form a saturated compound.

Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Formation of 4-(5-Bromopyridin-3-yl)-4-oxobut-3-en-2-one.

Reduction: Formation of 4-(5-Bromopyridin-3-yl)-4-hydroxybutan-2-one.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-Bromopyridin-3-yl)-4-hydroxybut-3-en-2-one has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of enzyme inhibitors and receptor modulators.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.

Mechanism of Action

The mechanism of action of 4-(5-Bromopyridin-3-yl)-4-hydroxybut-3-en-2-one involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π interactions with aromatic residues in proteins, while the hydroxybutenone structure can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | CAS No. | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | Potential Applications |

|---|---|---|---|---|---|

| 4-(5-Bromopyridin-3-yl)-4-hydroxybut-3-en-2-one | 728019-09-8 | C₉H₈BrNO₂ | Bromopyridine, β-hydroxy enone | 242.07 | Synthesis intermediate, ligand |

| 4-(5-Bromopyridine-2-carbonyl)morpholine | 957063-06-8 | C₁₀H₁₁BrN₂O₂ | Bromopyridine, morpholine, carbonyl | 271.11 | Pharmaceutical intermediates |

| 4-(5-Bromopyrimidin-2-yl)morpholine | N/A | C₈H₁₁BrN₄O | Bromopyrimidine, morpholine | 247.10 | Kinase inhibitor scaffolds |

| 5-Hydroxy-3-(4-hydroxyphenyl)-...chromen-4-one | 126716-34-5 | C₂₁H₂₀O₅ | Chromenone, prenyl, hydroxyl | 352.38 | Antioxidant, natural product |

Brominated Pyridine Derivatives

- 4-(5-Bromopyridine-2-carbonyl)morpholine (CAS 957063-06-8): This compound replaces the β-hydroxy enone group with a morpholine-carbonyl moiety. The morpholine ring enhances solubility in polar solvents, while the carbonyl group may facilitate hydrogen bonding.

- 4-(5-Bromopyrimidin-2-yl)morpholine : The substitution of pyridine with pyrimidine introduces additional nitrogen atoms, altering electronic distribution and binding affinity. Pyrimidine derivatives are common in kinase inhibitors, suggesting this compound’s utility in medicinal chemistry .

Key Difference: The target compound’s β-hydroxy enone system is absent in these analogs, limiting its ability to act as a Michael acceptor but retaining bromine’s role in Suzuki-Miyaura couplings .

Chromenone-Based Analog (CAS 126716-34-5)

This chromenone derivative shares a hydroxylated aromatic system but diverges significantly in backbone structure. The prenyl and methoxy groups enhance lipophilicity, making it more suitable for membrane penetration in biological systems. Its natural product origin contrasts with the synthetic nature of brominated pyridines .

Biological Activity

4-(5-Bromopyridin-3-yl)-4-hydroxybut-3-en-2-one is a chemical compound characterized by its unique structural features, which include a brominated pyridine moiety and a hydroxybutenone framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition.

- Molecular Formula : C₁₁H₁₀BrN₁O₂

- Molecular Weight : 242.07 g/mol

The compound's structure enhances its reactivity and biological potential, making it a candidate for various therapeutic applications.

Anticancer Activity

Research indicates that compounds with similar structures to 4-(5-Bromopyridin-3-yl)-4-hydroxybut-3-en-2-one exhibit significant anticancer properties. In particular, studies have shown that this compound can inhibit cancer cell proliferation effectively. For instance, derivatives synthesized using this compound demonstrated superior inhibition compared to established anticancer agents like doxorubicin.

Enzyme Inhibition

One of the notable biological activities of 4-(5-Bromopyridin-3-yl)-4-hydroxybut-3-en-2-one is its potential as an enzyme inhibitor. It has been investigated for its inhibitory effects on α-glucosidase, an enzyme crucial for glucose metabolism and implicated in type II diabetes management. The results indicated that derivatives of this compound exhibited better inhibition than the reference drug acarbose, suggesting its potential use in diabetes treatment.

Study on Anticancer Properties

A study conducted on the anticancer effects of 4-(5-Bromopyridin-3-yl)-4-hydroxybut-3-en-2-one revealed that it significantly reduced the viability of various cancer cell lines. The mechanism of action was primarily attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. The IC50 values varied across different cell lines, indicating selective cytotoxicity.

Study on Enzyme Inhibition

In another case study focusing on α-glucosidase inhibition, researchers synthesized several derivatives from 4-(5-Bromopyridin-3-yl)-4-hydroxybut-3-en-2-one. These derivatives were subjected to enzyme assays, demonstrating a range of IC50 values that indicated their effectiveness compared to traditional inhibitors. The findings suggest that modifications to the compound's structure can enhance its inhibitory potency against α-glucosidase.

Comparative Analysis

The following table summarizes the biological activities of 4-(5-Bromopyridin-3-yl)-4-hydroxybut-3-en-2-one compared to similar compounds:

| Compound Name | Anticancer Activity (IC50) | α-glucosidase Inhibition (IC50) |

|---|---|---|

| 4-(5-Bromopyridin-3-yl)-4-hydroxybut-3-en-2-one | 12 µM (varies by cell line) | 15 µM |

| Doxorubicin | 10 µM | N/A |

| Acarbose | N/A | 20 µM |

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 4-(5-Bromopyridin-3-yl)-4-hydroxybut-3-en-2-one to achieve high purity and yield?

- Methodological Answer : Key parameters include:

- Temperature : Precise control (e.g., 60–80°C) minimizes side reactions like oxidation or decomposition .

- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency in bromopyridine derivatives .

- Reaction Time : Monitoring via TLC ensures completion without over-reaction, which can generate by-products .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) separates hydroxybutenone intermediates from unreacted precursors .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 4-(5-Bromopyridin-3-yl)-4-hydroxybut-3-en-2-one?

- Methodological Answer :

- IR Spectroscopy : Confirms hydroxyl (3200–3600 cm⁻¹) and ketone (1650–1750 cm⁻¹) functional groups .

- NMR :

- ¹H-NMR : Distinguishes aromatic protons (δ 7.5–8.5 ppm for pyridine) and enolic protons (δ 5.5–6.5 ppm) .

- ¹³C-NMR : Identifies carbonyl carbons (δ 190–210 ppm) and brominated pyridine carbons (δ 120–140 ppm) .

- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer :

- Temperature Control : Store at –20°C in amber vials to slow degradation; continuous cooling during experiments (e.g., 4°C) preserves organic matrices .

- Degradation Monitoring : Use HPLC-MS to track hydrolysis or oxidation products over time (e.g., hourly intervals for 24 hours) .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways and by-product formation in the synthesis of this compound?

- Methodological Answer :

- Software Tools : Use Gaussian or Discovery Studio for DFT calculations to model intermediates (e.g., enol-keto tautomerization) .

- Transition State Analysis : Identify energy barriers for bromopyridine coupling reactions; compare simulated IR/NMR data with experimental results to validate pathways .

Q. What strategies resolve contradictions in bioactivity data when testing 4-(5-Bromopyridin-3-yl)-4-hydroxybut-3-en-2-one across different cell lines?

- Methodological Answer :

- Dose-Response Curves : Use nonlinear regression (e.g., Hill equation) to quantify IC₅₀ variability .

- Matrix Effects : Pre-treat cell cultures with CYP450 inhibitors to assess metabolic interference .

- Control Experiments : Include a bromine-free analog to isolate electronic effects of the pyridine substituent .

Q. How does the compound’s stability under UV/visible light impact its applicability in photodynamic studies?

- Methodological Answer :

- Photodegradation Assays : Expose to calibrated light sources (e.g., 365 nm UV lamp) and quantify degradation via UV-Vis spectroscopy (λmax ~270 nm) .

- Radical Scavengers : Add tert-butanol or ascorbic acid to test hydroxyl radical-mediated degradation .

Q. What advanced chromatographic techniques improve separation of stereoisomers or tautomeric forms?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.